molecular formula C22H23N3O3 B2707047 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide CAS No. 953162-99-7

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide

Cat. No.: B2707047
CAS No.: 953162-99-7
M. Wt: 377.444
InChI Key: AKQMCOAVBWAECP-UHFFFAOYSA-N
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Description

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and strong bases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the pyridazinone core or other functional groups.

    Substitution: Common in organic synthesis, substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide involves its interaction with specific molecular targets. The pyridazinone core can interact with enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups and the pyridazinone core, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-7-3-4-10-19(16)23-21(26)11-6-14-25-22(27)13-12-20(24-25)17-8-5-9-18(15-17)28-2/h3-5,7-10,12-13,15H,6,11,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQMCOAVBWAECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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